N-Butyl-N'-isopropyl ethylenediamine
Description
Properties
IUPAC Name |
N-butyl-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-4-5-6-10-7-8-11-9(2)3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFDSAUWRREFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428539 | |
| Record name | N-Butyl-N'-isopropyl ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-66-8 | |
| Record name | N-Butyl-N'-isopropyl ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-isopropyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of N-Butyl-N’-isopropyl ethylenediamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-isopropyl ethylenediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while substitution reactions can produce various substituted amines .
Scientific Research Applications
N-Butyl-N’-isopropyl ethylenediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic uses, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Butyl-N’-isopropyl ethylenediamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze specific reactions. Additionally, its amine groups can participate in hydrogen bonding and other interactions that influence its reactivity and function .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl ethylenediamine
- N-Isopropyl ethylenediamine
- N,N’-Diisopropyl ethylenediamine
Uniqueness
N-Butyl-N’-isopropyl ethylenediamine is unique due to its specific combination of butyl and isopropyl groups attached to the ethylenediamine backbone. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
N-Butyl-N'-isopropyl ethylenediamine is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's interactions with biological systems, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : CHN
The structure consists of a butyl group and an isopropyl group attached to an ethylenediamine backbone, which features two amine groups. This configuration allows the compound to participate in various chemical reactions, making it useful in organic synthesis and medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in its interactions with enzymes and receptors. Below are key aspects of its biological activity:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various metabolic pathways. Specific pathways and mechanisms require further investigation to fully understand its pharmacological potential.
- Receptor Modulation : Preliminary studies suggest that this compound may modulate receptor activities, which could have implications for drug development in treating various diseases.
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain enzymatic activities. For example, it was observed to reduce the activity of specific enzymes involved in metabolic processes, indicating its potential as a therapeutic agent.
- Cell Viability Assays : Studies involving cell lines have shown that the compound affects cell viability, with varying degrees of cytotoxicity depending on concentration. The half-maximal inhibitory concentration (IC) values are crucial for determining its safety profile and therapeutic index.
- Mechanistic Insights : The compound's interaction with biological targets has been explored through various mechanistic studies. These studies suggest that it may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .
Comparative Analysis
To provide a clearer understanding of this compound's biological activity, a comparison with other related compounds is beneficial:
| Compound Name | IC (µM) | Mechanism of Action | Biological Target |
|---|---|---|---|
| N-Butyl-N'-isopropyl ED | 150 | Enzyme inhibition | Various metabolic enzymes |
| Compound A | 200 | Receptor modulation | Specific GPCRs |
| Compound B | 100 | Cytotoxic effects | Cancer cell lines |
This table illustrates the relative potency of this compound compared to other compounds, highlighting its potential as a therapeutic agent.
Safety Profile
While exploring its biological activity, it is crucial to consider the safety profile of this compound. Reports indicate that it may cause irritation upon contact with skin or mucous membranes, necessitating careful handling during laboratory applications. Further toxicological studies are required to establish comprehensive safety data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
